molecular formula C24H20BrOP B13140889 (4-Hydroxyphenyl)triphenylphosphoniumbromide

(4-Hydroxyphenyl)triphenylphosphoniumbromide

Cat. No.: B13140889
M. Wt: 435.3 g/mol
InChI Key: OJBUAYQWESRPQI-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)triphenylphosphoniumbromide is a quaternary phosphonium salt with the molecular formula C25H22BrOP. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-hydroxyphenyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with 4-bromophenol. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the bromine atom of 4-bromophenol, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using microwave irradiation techniques. This method offers the advantage of reduced reaction times and higher yields. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyphenyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Hydroxyphenyl)triphenylphosphoniumbromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating their transformation in chemical reactions. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Comparison: (4-Hydroxyphenyl)triphenylphosphoniumbromide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs, which may lack this functional group .

Properties

Molecular Formula

C24H20BrOP

Molecular Weight

435.3 g/mol

IUPAC Name

(4-hydroxyphenyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C24H19OP.BrH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H

InChI Key

OJBUAYQWESRPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O.[Br-]

Origin of Product

United States

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